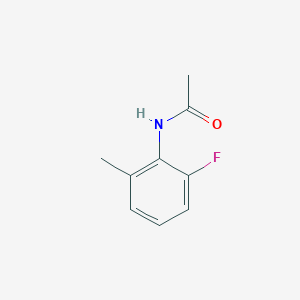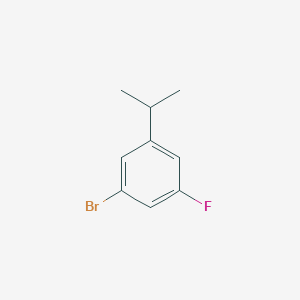
1-Bromo-3-fluoro-5-isopropylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-fluoro-5-isopropylbenzene is an aromatic organic compound characterized by a benzene ring substituted with a bromine atom, a fluorine atom, and an isopropyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoro-5-isopropylbenzene can be synthesized through electrophilic aromatic substitution reactions
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process. This involves the initial formation of a benzene derivative, followed by selective halogenation and alkylation steps under controlled conditions to ensure the desired substitution pattern.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-3-fluoro-5-isopropylbenzene undergoes various types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions are typically performed using bromine (Br₂) and fluorine (F₂) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Produces carboxylic acids and ketones.
Reduction: Results in the formation of corresponding hydrocarbons.
Substitution: Leads to the formation of various halogenated benzene derivatives.
Applications De Recherche Scientifique
1-Bromo-3-fluoro-5-isopropylbenzene is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis and is used in the preparation of more complex molecules.
Biology: The compound is employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-Bromo-3-fluoro-5-isopropylbenzene exerts its effects involves its interaction with molecular targets and pathways. The presence of the bromine and fluorine atoms influences its reactivity and binding affinity, making it a valuable tool in medicinal chemistry and biological research.
Comparaison Avec Des Composés Similaires
1-Bromo-2-fluorobenzene
1-Bromo-3-fluorobenzene
1-Bromo-4-fluorobenzene
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Numéro CAS |
112930-19-5 |
|---|---|
Formule moléculaire |
C9H10BrF |
Poids moléculaire |
217.08 g/mol |
Nom IUPAC |
1-bromo-3-fluoro-5-propan-2-ylbenzene |
InChI |
InChI=1S/C9H10BrF/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6H,1-2H3 |
Clé InChI |
PYEFTJIQYSWPJW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=CC(=C1)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-benzyl-6-methyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazine](/img/structure/B15358821.png)
![tert-butyl N-[[1-(6-carbamoylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]methyl]carbamate](/img/structure/B15358826.png)
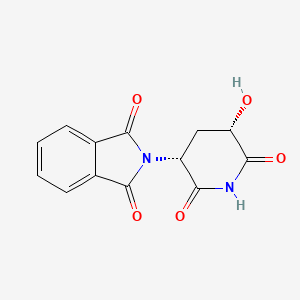


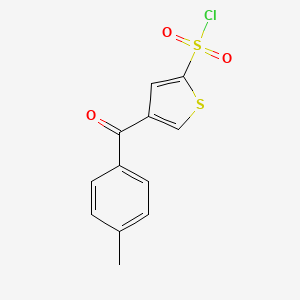
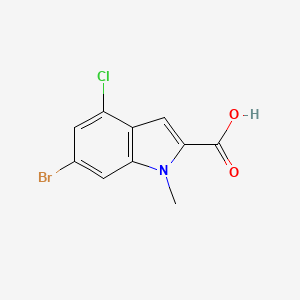
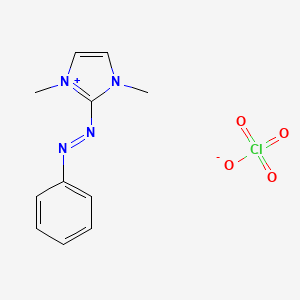
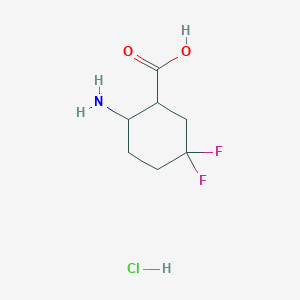
![t-Butyl [2-(4-methoxyphenyl)ethyl]carbamate](/img/structure/B15358902.png)
![3-[5-(4-Methylpiperazin-1-yl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]propanoic acid](/img/structure/B15358910.png)
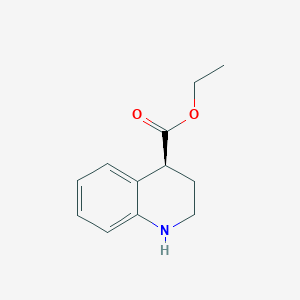
![Sodium;3-[5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15358919.png)
